molecular formula C14H19ClN2O B2356636 2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine CAS No. 1386933-40-9

2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine

Cat. No. B2356636
CAS RN: 1386933-40-9
M. Wt: 266.77
InChI Key: YHLMGQCULWUHKN-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine, commonly known as CIPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

CIPP works by selectively inhibiting specific proteins, such as kinases and proteases, which play important roles in various cellular processes. By inhibiting these proteins, CIPP can affect the biochemical and physiological processes associated with diseases and other conditions.
Biochemical and Physiological Effects:
CIPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects are dependent on the specific proteins that CIPP targets.

Advantages and Limitations for Lab Experiments

One of the advantages of using CIPP in lab experiments is its high selectivity for specific proteins, which allows for more precise and targeted studies. However, one limitation is that CIPP can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for the use of CIPP in scientific research. One direction is the development of new drugs and therapies based on the selective inhibition of specific proteins. Another direction is the study of the specific proteins targeted by CIPP and their roles in various diseases and conditions. Additionally, the development of new synthesis methods and purification techniques for CIPP could increase its availability for research.
In conclusion, CIPP is a valuable tool in scientific research due to its ability to selectively bind to and inhibit specific proteins. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new drugs and therapies. While there are limitations to its use, the future directions for research with CIPP are promising.

Synthesis Methods

The synthesis of CIPP involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 2-(propan-2-yl)piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure CIPP.

Scientific Research Applications

CIPP has been found to be a useful tool in scientific research due to its ability to selectively bind to and inhibit specific proteins. It has been used in the study of various diseases such as cancer, Alzheimer's, and Parkinson's disease. CIPP has also been used in the development of new drugs and therapies.

properties

IUPAC Name

(2-chloropyridin-4-yl)-(2-propan-2-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10(2)12-5-3-4-8-17(12)14(18)11-6-7-16-13(15)9-11/h6-7,9-10,12H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMGQCULWUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine

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